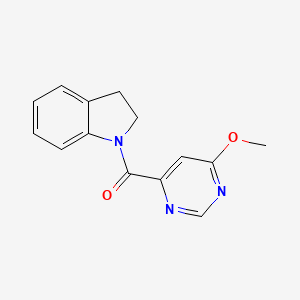![molecular formula C10H11ClN2O B2800648 3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxamide CAS No. 2167205-35-6](/img/structure/B2800648.png)
3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide” is a chemical compound with the CAS Number: 2167205-35-6 . It has a molecular weight of 210.66 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClN2O/c1-5-6-3-2-4-7(6)8(10(12)14)9(11)13-5/h2-4H2,1H3,(H2,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques: The compound has been synthesized through various methods, including the reaction of different pyridine derivatives with specific reagents. For instance, Song (2007) explored the optimal conditions for synthesizing 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, a closely related compound, highlighting the importance of reaction conditions in achieving high yield and purity Song (2007).
- Crystal Structure Determination: The crystal structures of related compounds, such as various anticonvulsant enaminones, have been determined, emphasizing the significance of understanding the molecular configuration and hydrogen bonding patterns in such compounds Kubicki, Bassyouni, & Codding (2000).
Applications in Chemical Reactions
- Antimicrobial Activity: Certain derivatives, like those synthesized by Zaki et al. (2020), have demonstrated promising antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents Zaki, El-Dean, Radwan, & Ammar (2020).
- Fungicidal and Insecticidal Activity: Compounds such as 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, which are structurally related, have been found to display moderate fungicidal and insecticidal activities, pointing towards their potential use in agricultural applications Chen & Shi (2009).
Potential Pharmaceutical Applications
- As a Side-Chain in Pharmaceuticals: This compound and its derivatives are of interest in pharmaceutical research, particularly as a side-chain in the production of certain drugs like Cefpirome Fu Chun (2007).
Properties
IUPAC Name |
3-chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-5-6-3-2-4-7(6)8(10(12)14)9(11)13-5/h2-4H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNMAFPMPVCLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C(=N1)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2800568.png)
![3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide](/img/structure/B2800569.png)

![N-[(E)-(dimethylamino)methylidene]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2800571.png)
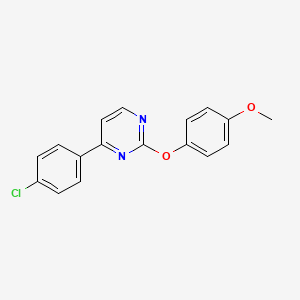
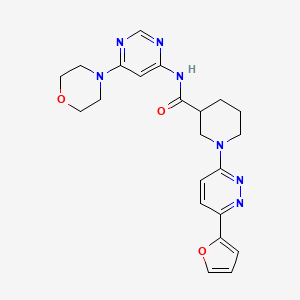
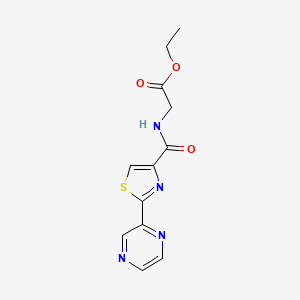
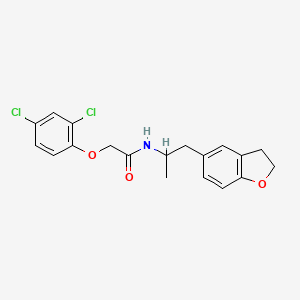
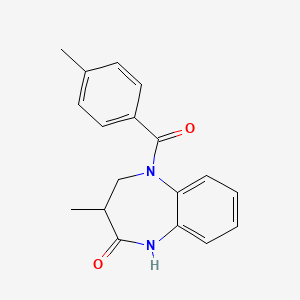
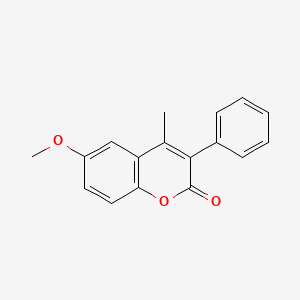
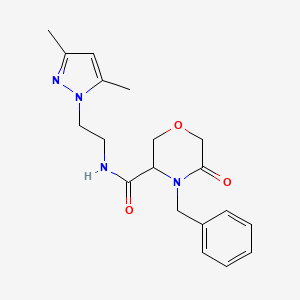

![3-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2800585.png)
